N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
N-[(2Z)-3-(2-Fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothienothiazole core modified with a sulfone group (5,5-dioxide) and a 2-fluorophenyl substituent. The Z-configuration of the exocyclic imine bond is critical for its stereochemical stability.
Properties
Molecular Formula |
C15H17FN2O3S2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C15H17FN2O3S2/c1-2-5-14(19)17-15-18(11-7-4-3-6-10(11)16)12-8-23(20,21)9-13(12)22-15/h3-4,6-7,12-13H,2,5,8-9H2,1H3 |
InChI Key |
PJCZQMMZVJADLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves the reaction of substituted thiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is usually carried out in the presence of a green solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by:
- Molecular Formula : C₁₅H₁₇FN₂O₃S₂
- Molecular Weight : 356.4 g/mol
- Functional Groups : A thiazole ring fused with a thieno ring, a butanamide moiety, and a fluorophenyl substituent.
These structural attributes contribute to its reactivity and biological significance, making it a candidate for various pharmacological applications.
Biological Activities
Thiazole derivatives are known for their diverse biological activities. The specific applications of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide are under investigation for the following areas:
Antimicrobial Activity
Research indicates that thiazole derivatives can exhibit antimicrobial properties. Studies on similar compounds have shown effectiveness against various bacterial strains and fungi. The incorporation of the fluorophenyl group may enhance these properties due to increased lipophilicity and altered electronic characteristics.
Anti-inflammatory Effects
Thiazole derivatives have been associated with anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Anticancer Properties
The compound may also possess anticancer potential. Thiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of this compound may contribute to its efficacy in targeting specific cancer types.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring and a fluorophenyl group. It has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C19H17FN2O4S2
- Molecular Weight : 420.5 g/mol
- IUPAC Name : N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide
- CAS Number : 902044-57-9
Structural Features
The compound features:
- A thiazole ring fused with a thieno ring .
- A butanamide moiety .
- A fluorophenyl substituent , which may enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator. Its mechanism includes:
- Enzyme Inhibition : Binding to the active site of enzymes, potentially altering their activity.
- Receptor Modulation : Interacting with receptor binding sites to influence cellular signaling pathways.
Research Findings
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor cell proliferation. For instance, it has been tested against various cancer cell lines with promising results in reducing cell viability.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties. In vitro studies have indicated that it can downregulate pro-inflammatory cytokines.
- Enzyme Inhibition Studies : Specific assays have shown that this compound can inhibit certain enzymes involved in metabolic pathways associated with disease states.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer | Reduced viability in cancer cell lines | , |
| Anti-inflammatory | Downregulation of cytokines | , |
| Enzyme inhibition | Significant inhibition of target enzymes | , |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
